3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-{1-[4-(sec-butyl)phenyl]ethyl}-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-{1-[4-(sec-butyl)phenyl]ethyl}-1-adamantanecarboxamide is a complex organic compound that features a triazole ring, a bromine atom, and an adamantane structure
Preparation Methods
The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-{1-[4-(sec-butyl)phenyl]ethyl}-1-adamantanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Adamantane Derivative Formation: The adamantane carboxylic acid derivative is synthesized separately and then coupled with the brominated triazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-{1-[4-(sec-butyl)phenyl]ethyl}-1-adamantanecarboxamide undergoes various chemical reactions:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the adamantane moiety.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or mechanical properties.
Industrial Chemistry: It can be used as a catalyst or a building block for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-{1-[4-(sec-butyl)phenyl]ethyl}-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and disrupting cellular processes. The adamantane moiety provides stability and enhances the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and adamantane-based molecules:
3-Bromo-1H-1,2,4-triazole: This compound is a simpler triazole derivative used in various synthetic applications.
Adamantane Carboxylic Acid: This compound is a precursor in the synthesis of adamantane-based derivatives.
1,2,4-Triazole Derivatives: These compounds are widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties.
In comparison, 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-{1-[4-(sec-butyl)phenyl]ethyl}-1-adamantanecarboxamide stands out due to its unique combination of a brominated triazole ring and an adamantane moiety, which provides enhanced stability and specific biological activities.
Properties
Molecular Formula |
C25H33BrN4O |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[1-(4-butan-2-ylphenyl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H33BrN4O/c1-4-16(2)20-5-7-21(8-6-20)17(3)28-22(31)24-10-18-9-19(11-24)13-25(12-18,14-24)30-15-27-23(26)29-30/h5-8,15-19H,4,9-14H2,1-3H3,(H,28,31) |
InChI Key |
ZYNNNDGUBJAXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.